2-(naphtalén-1-yl)-1H-1,3-benzodiazole

Vue d'ensemble

Description

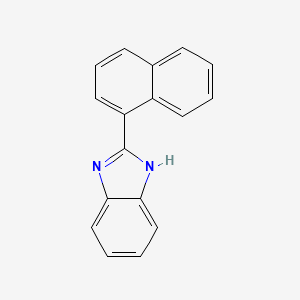

2-(Naphthalen-1-yl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzodiazole ring fused with a naphthalene moiety

Applications De Recherche Scientifique

2-(Naphthalen-1-yl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Mécanisme D'action

Target of Action

Benzimidazole derivatives are known to have a wide range of biological properties and have commercial applications in various realms of therapy, including antiulcerative, antihypertensive, antiviral, antifungal, antitumor, antihistaminic agents, analgesic, and antihelminthic agents .

Mode of Action

It is known that benzimidazole derivatives can mimic the transition states of amines and esters in biological processes . They are known as peptide enzyme inhibitors due to their ability to mimic these transition states .

Biochemical Pathways

Benzimidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level due to their diverse biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Naphthalen-1-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Formation of naphthoquinones.

Reduction: Formation of reduced benzodiazole derivatives.

Substitution: Formation of halogenated benzodiazole derivatives.

Comparaison Avec Des Composés Similaires

2-(Naphthalen-2-yl)-1H-1,3-benzodiazole: Similar structure but with the naphthalene moiety attached at a different position.

2-Phenyl-1H-1,3-benzodiazole: Contains a phenyl group instead of a naphthalene moiety.

2-(Anthracen-1-yl)-1H-1,3-benzodiazole: Contains an anthracene moiety instead of a naphthalene moiety.

Uniqueness: 2-(Naphthalen-1-yl)-1H-1,3-benzodiazole is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or electronic materials.

Activité Biologique

2-(Naphthalen-1-yl)-1H-1,3-benzodiazole is a compound belonging to the benzodiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole features a naphthalene moiety attached to a benzodiazole ring. This configuration contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulating signaling pathways involved in cell growth and apoptosis .

Biological Activities

Research indicates that 2-(naphthalen-1-yl)-1H-1,3-benzodiazole exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that compounds structurally similar to 2-(naphthalen-1-yl)-1H-1,3-benzodiazole possess significant antimicrobial properties. For instance, derivatives have been evaluated against various bacterial strains and fungi, demonstrating effective inhibition of microbial growth .

Anticancer Properties

2-(Naphthalen-1-yl)-1H-1,3-benzodiazole has also been investigated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .

Research Findings and Case Studies

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of naphthalene derivatives, 2-(naphthalen-1-yl)-1H-1,3-benzodiazole demonstrated considerable cytotoxicity against A431 human epidermoid carcinoma cells. The compound's IC50 was found to be lower than that of standard chemotherapeutic agents like doxorubicin, indicating its potential as an effective anticancer agent .

Propriétés

IUPAC Name |

2-naphthalen-1-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2/c1-2-8-13-12(6-1)7-5-9-14(13)17-18-15-10-3-4-11-16(15)19-17/h1-11H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOHHYDZFURJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301528 | |

| Record name | 2-(Naphthalen-1-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2562-81-4 | |

| Record name | MLS002920612 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Naphthalen-1-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.